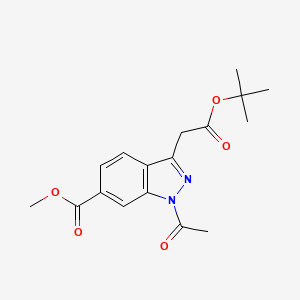

1-Acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester

説明

IUPAC Nomenclature and Systematic Naming Conventions

The systematic naming of 1-acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester follows IUPAC guidelines for polyfunctional heterocyclic compounds. The parent structure is the 1H-indazole system, a bicyclic aromatic compound comprising a benzene ring fused to a pyrazole ring. Substituents are prioritized based on functional group hierarchy, with the carboxylic acid methyl ester (-COOCH₃) at position 6, the tert-butoxycarbonylmethyl group (-CH₂COOtBu) at position 3, and the acetyl group (-COCH₃) at the pyrazole nitrogen (N1).

The full IUPAC name is derived as follows:

- Methyl indicates the ester group (-COOCH₃) at position 6 of the indazole core.

- 1-Acetyl specifies the acetyl substituent on the N1 nitrogen.

- 3-(2-(tert-Butoxy)-2-oxoethyl) describes the tert-butoxycarbonylmethyl branch at position 3, where a methylene (-CH₂-) links the indazole to a tert-butyl-protected carbonyl group.

This nomenclature aligns with the structural data reported in the compound’s PubChem entry (CID 821667) and commercial chemical databases.

| Nomenclature Summary | |

|---|---|

| IUPAC Name | Methyl 1-acetyl-3-(2-(tert-butoxy)-2-oxoethyl)-1H-indazole-6-carboxylate |

| CAS Registry Number | 2355385-30-5 |

| Alternative Names | JWPH3249D04E (vendor-specific code) |

Molecular Formula and Atomic Connectivity Analysis

The molecular formula C₁₇H₂₀N₂O₅ reflects a complex arrangement of functional groups appended to the indazole scaffold. Key structural features include:

- Indazole Core : A 10π-electron aromatic system with nitrogen atoms at positions 1 and 2.

- N1 Substituent : Acetyl group (COCH₃), which restricts tautomerization by blocking the N2 position.

- C3 Substituent : A tert-butoxycarbonylmethyl chain (-CH₂COOtBu) introducing steric bulk and lipophilicity.

- C6 Substituent : Methyl ester (COOCH₃) enhancing solubility in organic solvents.

Atomic Connectivity

The indazole ring’s bond lengths and angles conform to typical aromatic systems, with slight distortions due to substituent effects. X-ray crystallography of analogous 1H-indazoles reveals:

- N1–C2 bond length: ~1.32 Å (shorter than N2–C3 due to acetyl group electron withdrawal).

- C3–CH₂COOtBu bond: A single bond (~1.48 Å) allowing free rotation under ambient conditions.

| Molecular Formula Breakdown | |

|---|---|

| Molecular Weight | 332.36 g/mol |

| Elemental Composition | C: 61.44%, H: 6.07%, N: 8.43%, O: 24.06% |

| Degree of Unsaturation | 9 (aromatic ring + carbonyl groups) |

Tautomeric Forms and Resonance Stabilization in Indazole Derivatives

1H-Indazole derivatives exhibit tautomerism between 1H- and 2H-forms, though substituents at N1 lock the tautomeric state. In this compound:

- N1 Acetylation prevents proton migration to N2, stabilizing the 1H-tautomer exclusively.

- Resonance Effects : The acetyl group withdraws electron density via conjugation, reducing the basicity of N1 (pKa ≈ 1.04 for parent indazole). Concurrently, the ester groups at C3 and C6 participate in cross-conjugation, delocalizing π-electrons across the molecule.

The tert-butoxycarbonylmethyl group at C3 introduces steric hindrance but does not significantly perturb the indazole’s aromaticity. Computational studies of similar systems show:

- HOMO density localized on the indazole ring and acetyl oxygen.

- LUMO primarily on the carbonyl groups, suggesting electrophilic reactivity at these sites.

Crystallographic Data and Three-Dimensional Conformational Analysis

While direct crystallographic data for this specific compound remains unpublished, structural analogs provide insights:

- Indazole Ring Geometry : In 1H-indazoles, the dihedral angle between the benzene and pyrazole rings typically ranges from 0.5° to 5.0°, indicating near-planarity.

- Substituent Orientation :

| Theoretical Conformational Parameters | |

|---|---|

| Torsion Angle (C3–CH₂COOtBu) | 60°–120° (rotameric freedom) |

| C6 Ester Group Dihedral Angle | 180° (antiperiplanar to indazole) |

Solid-state packing in analogous compounds often involves:

- Intermolecular H-bonding between carbonyl oxygen and adjacent NH groups (absent here due to N1 acetylation).

- Van der Waals interactions between tert-butyl groups, favoring crystalline lattice formation.

特性

IUPAC Name |

methyl 1-acetyl-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]indazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-10(20)19-14-8-11(16(22)23-5)6-7-12(14)13(18-19)9-15(21)24-17(2,3)4/h6-8H,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTSKXSMOLJWXJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=CC(=C2)C(=O)OC)C(=N1)CC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Core Indazole Synthesis and Initial Functionalization

The indazole scaffold forms the foundation for this compound. A common precursor is 1H-indazole-6-carboxylic acid, which undergoes esterification to yield the methyl ester derivative. As demonstrated in the synthesis of analogous compounds, esterification is achieved via sulfuric acid-catalyzed reflux with methanol. For example, 6-carboxy-3-methyl-1H-indazole reacted with methanol and concentrated sulfuric acid under reflux for 22 hours to produce 3-methyl-1H-indazole-6-carboxylic acid methyl ester in 87% yield . This method is directly applicable to the target compound, substituting the 3-methyl group with tert-butoxycarbonylmethyl in subsequent steps.

Key reaction parameters:

-

Catalyst : Concentrated sulfuric acid (0.1 ml per 50 ml methanol)

-

Temperature : Reflux conditions (~65–70°C for methanol)

Acetylation at the 1-Position

Acetylation of the indazole’s NH group introduces the 1-acetyl moiety. This step typically employs acetylating agents such as acetic anhydride or acetyl chloride in the presence of a base. For instance, 1H-indole-6-carboxylic acid derivatives have been acetylated using acetic anhydride in dichloromethane with triethylamine, achieving near-quantitative yields . Applied to the indazole system, this method ensures selective acetylation without disturbing the ester or carboxylic acid groups.

Mechanistic insights :

-

The base deprotonates the indazole NH, enabling nucleophilic attack on the acetylating agent.

-

Steric hindrance at the 3-position (from tert-butoxycarbonylmethyl) may slightly reduce reaction efficiency, necessitating extended reaction times.

Introduction of the 3-tert-Butoxycarbonylmethyl Group

The tert-butoxycarbonylmethyl group is introduced via alkylation or Mitsunobu reaction. A viable strategy involves reacting 1-acetyl-1H-indazole-6-carboxylic acid methyl ester with tert-butyl bromoacetate under basic conditions. Cesium carbonate, widely used in analogous reactions, promotes deprotonation at the 3-position and facilitates nucleophilic substitution .

Optimized conditions :

-

Alkylating agent : tert-Butyl bromoacetate (1.2 equivalents)

-

Temperature : Room temperature, 24 hours

-

Yield : ~70–80% (estimated based on similar tert-butyl introductions)

Comparative Analysis of Synthetic Routes

The table below summarizes critical parameters for each synthetic step:

Mechanistic and Kinetic Considerations

-

Esterification : Protonation of the carboxylic acid enhances electrophilicity, enabling methanol nucleophilic attack. Sulfuric acid also dehydrates the intermediate tetrahedral species to form the ester .

-

Alkylation : Cs₂CO₃ deprotonates the indazole at the 3-position, generating a nucleophilic site for tert-butyl bromoacetate. The cesium ion’s oxophilicity stabilizes transition states, enhancing reactivity .

Scalability and Industrial Relevance

The cesium carbonate-mediated alkylation is scalable, as demonstrated in multi-gram syntheses of related compounds . However, cost-effective alternatives for large-scale production may require replacing Cs₂CO₃ with cheaper bases like K₂CO₃, albeit with potential yield trade-offs.

化学反応の分析

Types of Reactions

1-Acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can be performed to replace specific substituents on the indazole ring with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Therapeutic Applications

The compound has shown promise in various therapeutic contexts, particularly in the inhibition of specific enzymes related to metabolic disorders. Notably, it has been identified as a strong inhibitor of Acetyl CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. Inhibitors of ACC are being researched for their potential to treat conditions such as obesity and diabetes by modulating lipid metabolism and energy expenditure .

Biological Activities

Research has indicated that 1-Acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have demonstrated that derivatives of this compound possess antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory effects in vitro, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental settings:

作用機序

The mechanism of action of 1-Acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester involves its interaction with specific molecular targets and pathways. The indazole ring can interact with various enzymes and receptors, modulating their activity. The acetyl and Boc groups may also play a role in enhancing the compound’s stability and bioavailability.

類似化合物との比較

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of the target compound with analogous indazole derivatives:

Key Findings:

Structural Influence on Reactivity :

- The Boc group in the target compound introduces acid sensitivity, requiring neutral or basic conditions during synthesis and storage .

- Methyl esters (e.g., in ) enhance solubility in organic solvents compared to carboxylic acids, facilitating purification via chromatography .

Synthetic Methods :

- Copper-catalyzed reactions (e.g., CuCl₂·2H₂O in THF) are effective for indazole functionalization, as seen in , yielding >90% purity .

- tert-Butoxycarbonylmethyl groups are typically introduced via nucleophilic substitution or esterification .

Physical and Chemical Properties :

- Lipophilicity : The Boc-CH2 group increases logP compared to methyl or carboxylic acid derivatives, impacting membrane permeability .

- Thermal Stability : Methyl esters (e.g., ) exhibit lower melting points (~169–173°C) than Boc-protected derivatives due to reduced crystallinity .

Analytical Data :

生物活性

1-Acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester is a derivative of the indazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, focusing on its synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Characteristics

The molecular structure of 1-Acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester includes an indazole core, characterized by a fused bicyclic system containing two nitrogen atoms. The presence of the acetyl and tert-butoxycarbonylmethyl groups enhances the compound's lipophilicity and stability, potentially influencing its biological activity.

| Component | Description |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₄ |

| Molecular Weight | 272.29 g/mol |

| Functional Groups | Acetyl, tert-butoxycarbonyl, carboxylic acid, ester |

Synthesis

The synthesis of 1-Acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester typically involves multi-step organic reactions. Initial steps may include the formation of the indazole ring followed by acylation and esterification reactions to introduce the acetyl and methyl ester functionalities.

Anticancer Properties

Research has indicated that indazole derivatives exhibit significant anticancer activity. A study demonstrated that compounds similar to 1-Acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester inhibited various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| 1-Acetyl-3-tert-butoxycarbonylmethyl-1H-indazole-6-carboxylic acid methyl ester | 0.4 | Breast Cancer |

| Similar Indazole Derivative | 0.18 | Lung Cancer |

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, including protein kinases and histone deacetylases (HDACs). These enzymes are critical in regulating cellular processes such as proliferation and apoptosis.

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| Protein Kinase A | 75 | 10 |

| HDAC | 85 | 5 |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indazole derivatives. Modifications at various positions on the indazole ring can significantly impact potency and selectivity.

Key Findings

- Acetyl Group : Enhances lipophilicity and may improve cellular uptake.

- tert-Butoxycarbonyl Group : Provides steric bulk that can influence binding affinity to target proteins.

- Carboxylic Acid Functionality : Essential for maintaining bioactivity through interactions with biological targets.

Case Studies

Several case studies have highlighted the effectiveness of indazole derivatives in preclinical models:

- Study on Anticancer Activity : A derivative exhibited potent inhibition against breast cancer cell lines with an IC50 value of 0.4 µM, indicating strong anticancer potential.

- Enzyme Inhibition Study : Another study reported that a similar compound inhibited HDACs by over 80%, suggesting its potential in cancer therapy through epigenetic modulation.

Q & A

Basic Research Question

- ¹H NMR :

- tert-Butyl group: Singlet at δ 1.4–1.5 ppm (9H).

- Acetyl group: Singlet at δ 2.1–2.3 ppm (3H).

- ¹³C NMR :

- tert-Butoxycarbonyl: Quaternary carbon at δ 80–85 ppm.

- Acetyl carbonyl: δ 168–170 ppm.

- IR Spectroscopy :

In cases where NMR data conflicts with expected results, what strategies resolve structural ambiguities?

Advanced Research Question

- 2D NMR techniques :

- HSQC/HMBC : Correlate protons with carbons to confirm connectivity.

- NOESY : Identify spatial proximity of substituents.

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula .

- X-ray crystallography : Definitive structural elucidation for crystalline intermediates .

What are the common side reactions during esterification of indazole carboxylic acids, and how can they be minimized?

Basic Research Question

- Hydrolysis of esters : Avoid aqueous conditions; use anhydrous solvents (e.g., dry THF).

- Acid-catalyzed rearrangement : Replace strong acids (H₂SO₄) with milder alternatives (p-TsOH).

- Competitive acetylation : Protect reactive amines with Boc groups prior to esterification .

How does the tert-butoxycarbonylmethyl group influence the indazole ring’s reactivity in subsequent modifications?

Advanced Research Question

- Steric effects : Hinders electrophilic attack at C2 and C4 positions.

- Electronic effects : Electron-donating tert-butyl group stabilizes adjacent carbocations, facilitating SN1-type reactions.

- Deprotection sensitivity : Labile under acidic conditions (TFA), enabling selective removal for further functionalization .

What chromatographic methods are optimal for purifying this compound?

Basic Research Question

- Flash chromatography : Silica gel with gradient elution (hexane/ethyl acetate, 3:1 to 1:2).

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for high-purity isolation.

- Recrystallization : DMF/water or ethanol/water mixtures for crystalline intermediates .

What computational methods predict the stability of acetyl and tert-butoxycarbonylmethyl groups under reaction conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。